
N-(2-bromophenyl)-2-cyanoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-bromophenyl)-2-cyanoacetamide” is a chemical compound with the molecular formula C8H8BrNO . It is also known by other names such as Acetanilide, 2’-bromo-; 2’-Bromoacetanilide; 2-Bromo-N-acetylaniline; o-Bromoacetanilide .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, a study has been conducted on the synthesis, molecular modeling, and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study reported the synthesis of imine derivatives via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies. The molecular weight of the compound is 214.059 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.059 . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Occurrence and Control of Nitrogenous Disinfection By-Products
Nitrogenous disinfection by-products (N-DBPs) like nitrosamines, cyanogen halides, and haloacetamides present in drinking water are of concern due to their high genotoxicity and cytotoxicity compared to regulated DBPs. Their occurrence could increase with wastewater impacts or algae presence in water sources. A shift from chlorination to chloramination, aimed at reducing trihalomethanes (THMs) and haloacetic acids (HAAs), could also elevate certain N-DBPs levels. Control measures for N-DBPs are complex, with biofiltration before disinfection significantly removing cyanogen halide precursors. Yet, pre-disinfection oxidation can increase certain N-DBPs like halonitromethanes while potentially decreasing N-nitrosodimethylamine. Chloramination likely increases cyanogen halides and NDMA relative to chlorination (Bond, Huang, Templeton, & Graham, 2011).
Precursors and Formation of Nitrogenous Disinfection By-Products
The formation of N-DBPs from known precursors, particularly in the context of water treatment, indicates that concentrations of known precursors like free amino acids may be insufficient to account for observed concentrations of N-DBPs like HANs and HAcAms. However, significant proportions of CNX and NDMA formation can be explained by known precursors. Identified precursors tend to be of low molecular weight and charge, making them resistant to removal by standard water treatment processes, though amino acids show comparatively easier removal (Bond, Templeton, & Graham, 2012).
Direcciones Futuras
The future directions for the study of “N-(2-bromophenyl)-2-cyanoacetamide” and its derivatives could involve further exploration of their synthesis, characterization, and biological evaluation. For instance, a study has suggested the potential of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHCCLKPASINHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2648621.png)
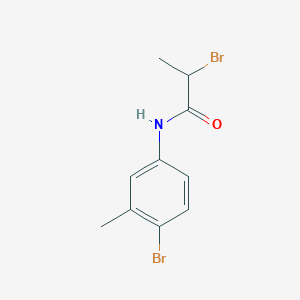
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)

![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)
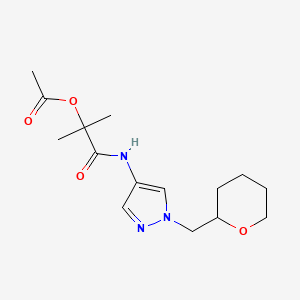
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)
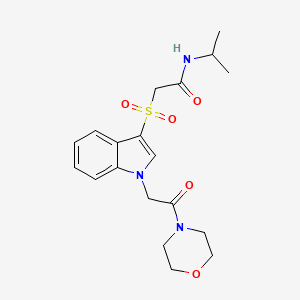

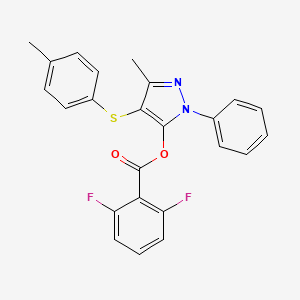
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
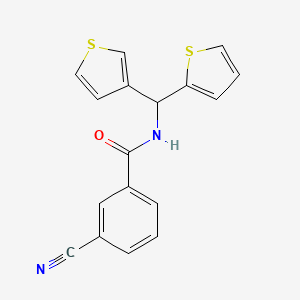
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide](/img/no-structure.png)
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
